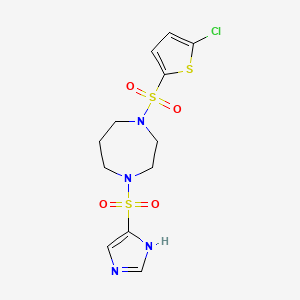

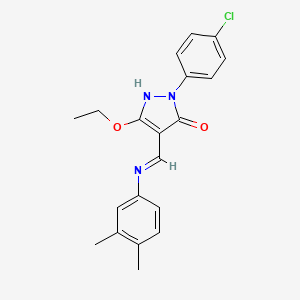

![molecular formula C15H14N4OS B2862542 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide CAS No. 2097865-27-3](/img/structure/B2862542.png)

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a thiophene and pyrazole ring, both of which are common structures in medicinal chemistry . The pyrazole ring is often found in compounds with anti-tubercular activity .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized for their anti-tubercular activity . These compounds were designed, synthesized, and evaluated against Mycobacterium tuberculosis .Molecular Structure Analysis

The molecular structure of this compound likely involves a thiophene ring attached to a pyrazole ring via an ethyl linker. The pyrazole ring is also substituted with a pyridine ring .科学的研究の応用

Thiophene Derivatives in Heterocyclic Synthesis

Research into thiophene derivatives, similar in structure to N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide, has shown significant utility in the synthesis of various heterocyclic compounds. These compounds, including pyrazoles, isoxazoles, pyridines, and thiazoles, demonstrate a broad range of biological and chemical properties, making them valuable in the development of new pharmaceuticals and materials.

Heterocyclic Compound Synthesis : Mohareb et al. (2004) and others have demonstrated the versatility of thiophenylhydrazonoacetates in synthesizing a wide array of nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives. These compounds are synthesized through the reactivity of thiophene derivatives toward various nitrogen nucleophiles, showcasing the compound's importance in creating bioactive heterocyclic molecules with potential pharmaceutical applications (Mohareb et al., 2004).

Anti-Tuberculosis Activity : In the realm of infectious diseases, thiazole-aminopiperidine hybrid analogues, structurally related to the queried compound, have been explored as novel Mycobacterium tuberculosis GyrB inhibitors. The research by Jeankumar et al. (2013) highlights the potential of thiophene-based heterocycles in treating tuberculosis, an area of significant medical need (Jeankumar et al., 2013).

Electrochemical and Electrochromic Properties : The introduction of various acceptor groups into thiophene derivatives significantly affects their electrochemical and electrochromic properties. Studies on novel donor–acceptor type monomers, including thiophene derivatives, have shown promising results in the development of materials for polymer light-emitting diodes and other electronic devices. This research underscores the importance of thiophene derivatives in advancing materials science and engineering applications (Hu et al., 2013).

Antimicrobial Activity : The synthesis of thiophene-based heterocycles has also been linked to potential antimicrobial applications. For instance, the preparation of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their evaluation against various bacterial and fungal strains suggest the role of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).

将来の方向性

作用機序

Target of Action

It is suggested that the compound may interact with succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.

Mode of Action

It is suggested that the compound forms a strong hydrogen bond with the amino acid residues of its target enzyme, sdh . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

特性

IUPAC Name |

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(13-3-7-21-11-13)17-5-6-19-10-14(9-18-19)12-2-1-4-16-8-12/h1-4,7-11H,5-6H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCINJBYCOYKFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

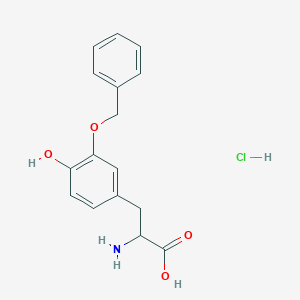

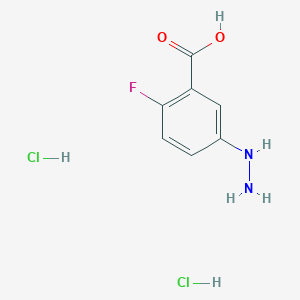

![N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862459.png)

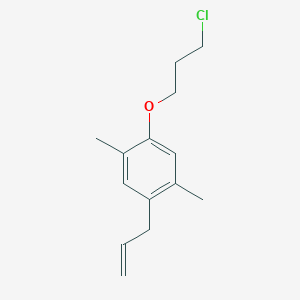

![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)

![2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2862467.png)

![N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862473.png)

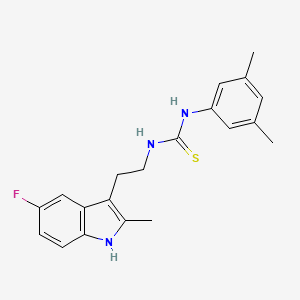

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2862477.png)

![4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2862478.png)

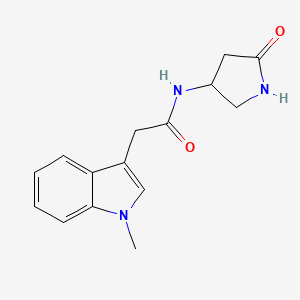

![2-Pyridin-3-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2862479.png)